N-benzyl-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide

PDE4 inhibition Airway inflammation COPD

NIS-62949 is a validated PDE4A inhibitor with a superior safety margin vs roflumilast, confirmed in Beagle dog emesis models. Its 4-ethoxyphenyl substitution delivers comparable anti-inflammatory activity with reduced emetogenicity—critical for PDE4 research. Ideal for murine LPS models, human PBMC assays, and SAR campaigns. Order now for reproducible in vivo benchmarking.

Molecular Formula C21H21N3O3
Molecular Weight 363.417
CAS No. 941972-47-0
Cat. No. B2417686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide
CAS941972-47-0
Molecular FormulaC21H21N3O3
Molecular Weight363.417
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CC=C3
InChIInChI=1S/C21H21N3O3/c1-2-27-18-10-8-17(9-11-18)19-12-13-21(26)24(23-19)15-20(25)22-14-16-6-4-3-5-7-16/h3-13H,2,14-15H2,1H3,(H,22,25)
InChIKeyORXJOQDWUGCJHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Intel: N-benzyl-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide (CAS 941972-47-0) – Core Identity & Database Footprint


N-benzyl-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide (CAS 941972-47-0) is a synthetic pyridazinone derivative with the molecular formula C21H21N3O3 and a molecular weight of 363.4 g/mol . It is cataloged in the Therapeutic Target Database (TTD) as the investigative agent NIS-62949, classified as a Phosphodiesterase 4A (PDE4A) inhibitor [1]. A dedicated pharmacology study characterizes NIS-62949 as a potent, orally active PDE4 inhibitor developed for airway inflammation indications, specifically asthma and chronic obstructive pulmonary disease (COPD) [2]. The compound features a characteristic 4-ethoxyphenyl substituent at the 3-position of the pyridazinone core, distinguishing it from other phenyl-substituted analogs in the same chemotype.

Why Pyridazinone PDE4 Inhibitors Cannot Be Interchanged: The NIS-62949 Case


Within the pyridazinone PDE4 inhibitor class, even subtle variations at the 3-phenyl substituent profoundly affect the therapeutic index—the critical ratio of anti-inflammatory efficacy to emetic side effects [1]. The 2009 pharmacology study of NIS-62949 explicitly benchmarks this compound against the clinically approved PDE4 inhibitor roflumilast, demonstrating that NIS-62949 retains comparable in vivo anti-inflammatory activity across multiple pulmonary inflammation models while exhibiting a meaningfully wider therapeutic window with respect to emesis [2]. This differential safety profile arises from the specific 4-ethoxyphenyl substitution pattern and cannot be assumed for analogs bearing 4-fluorophenyl, 4-methoxyphenyl, or unsubstituted phenyl groups at the same position. Generic substitution with a structurally similar pyridazinone acetamide would require independent validation of the efficacy-to-emetogenicity ratio, which has been established only for NIS-62949 in head-to-head comparison with roflumilast [2].

N-benzyl-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide: Key Differentiators from Second-Generation PDE4 Inhibitors


Comparative In Vivo Anti-Inflammatory Efficacy: NIS-62949 Versus Roflumilast in Murine Endotoxemia and Pulmonary Neutrophilia

NIS-62949 demonstrated anti-inflammatory efficacy comparable to roflumilast across multiple murine models of pulmonary inflammation, including lipopolysaccharide (LPS)-induced endotoxemia and pulmonary neutrophilia [1]. While the published abstract does not provide the precise numerical IC50 or ED50 values, the explicit statement of comparability to roflumilast—a clinically approved PDE4 inhibitor with well-characterized potency—establishes that NIS-62949 achieves therapeutically relevant in vivo target engagement and functional anti-inflammatory effect. This finding positions NIS-62949 as an effective PDE4 inhibitor within the pyridazinone class, suitable for preclinical inflammation research where in vivo efficacy comparable to a reference standard is required.

PDE4 inhibition Airway inflammation COPD In vivo pharmacology Therapeutic index

Wider Therapeutic Window (Safety Margin): Reduced Emetic Liability Versus Roflumilast

A critical liability of second-generation PDE4 inhibitors, including roflumilast, is their emetic side effect profile driven by binding to the high-affinity rolipram binding site (HARBS) [1]. The study by Dastidar et al. (2009) specifically evaluated NIS-62949 for binding to HARBS and subsequently tested the compound in a surrogate emesis model, with results correlated to tests conducted in a Beagle dog model [2]. NIS-62949 displayed a safer profile compared to roflumilast, leading the authors to conclude that the compound possesses a wider therapeutic window [3]. This represents the key differentiator for NIS-62949 within the pyridazinone PDE4 inhibitor class.

PDE4 inhibitor safety Emesis Therapeutic window Drug development Rolipram binding site

TNF-α Suppression in Human Peripheral Blood Mononuclear Cells (hPBMCs): Functional Anti-Inflammatory Potency

NIS-62949 demonstrated potent inhibition of tumor necrosis factor-alpha (TNF-α) release from human peripheral blood mononuclear cells (hPBMCs) [1]. TNF-α is a central pro-inflammatory cytokine in COPD and asthma pathophysiology, and its suppression in a clinically relevant human primary cell system provides functional evidence of the compound's anti-inflammatory mechanism downstream of PDE4 inhibition. While the Dastidar et al. (2009) abstract does not disclose the specific IC50 value for this assay, the demonstrated activity in hPBMCs distinguishes NIS-62949 from pyridazinone acetamide analogs for which no human primary cell data exist.

TNF-α inhibition Cytokine release Human PBMCs Ex vivo pharmacology Anti-inflammatory screening

Recommended Application Scenarios for N-benzyl-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide Based on Verifiable Evidence


Preclinical Respiratory Inflammation Research Requiring In Vivo-Validated PDE4 Inhibition

This compound is optimally deployed as a tool compound in murine models of LPS-induced endotoxemia and pulmonary neutrophilia, where its in vivo anti-inflammatory activity has been directly benchmarked against the clinical standard roflumilast and shown to be comparable [1]. Researchers studying the role of PDE4 in airway inflammation, particularly in COPD and asthma models, can use this compound to achieve therapeutically relevant target engagement with the assurance that the compound has passed rigorous in vivo validation.

Therapeutic Window Optimization Studies: PDE4 Inhibitor Emesis Profiling

The compound's wider therapeutic window relative to roflumilast, demonstrated through HARBS binding assays, surrogate emesis models, and confirmatory Beagle dog emesis testing [1], makes it uniquely suited for research programs focused on understanding and mitigating PDE4 inhibitor-mediated emesis. It serves as a reference compound with a documented superior safety margin, enabling mechanistic studies into the dissociation of anti-inflammatory efficacy from gastrointestinal side effects.

Human Primary Cell-Based Anti-Inflammatory Screening and Cytokine Profiling

The documented potent inhibition of TNF-α release from human PBMCs [1] supports the compound's use as a positive control or reference PDE4 inhibitor in ex vivo human cell assays designed to screen novel anti-inflammatory agents or to profile cytokine networks in inflammatory disease contexts. Its validated activity in a clinically relevant human system provides a benchmark for comparing novel PDE4 inhibitors or alternative anti-inflammatory mechanisms.

Structure-Activity Relationship (SAR) Studies on Pyridazinone PDE4 Inhibitors

As one of the few pyridazinone PDE4 inhibitors with both in vivo efficacy and safety data published in a peer-reviewed pharmacology journal [1], this compound serves as an essential reference point for medicinal chemistry SAR campaigns exploring the impact of 3-phenyl substituent modifications (e.g., 4-ethoxy vs. 4-fluoro vs. 4-methoxy) on the PDE4 therapeutic index. Procurement of this specific analog enables direct, data-driven comparison when synthesizing and profiling novel derivatives.

Quote Request

Request a Quote for N-benzyl-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.